3-[(2-Ethylhexyl)sulfamoyl]propanoic acid
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Overview
Description
3-[(2-Ethylhexyl)sulfamoyl]propanoic acid is a chemical compound with the molecular formula C11H23NO4S It is characterized by the presence of a sulfamoyl group attached to a propanoic acid backbone, with an ethylhexyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Ethylhexyl)sulfamoyl]propanoic acid typically involves the reaction of 2-ethylhexylamine with propanoic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the sulfamoyl linkage. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Ethylhexyl)sulfamoyl]propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine.
Substitution: The ethylhexyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Catalysts like palladium on carbon are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various alkyl or aryl substituted propanoic acids.
Scientific Research Applications
3-[(2-Ethylhexyl)sulfamoyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Mechanism of Action
The mechanism of action of 3-[(2-Ethylhexyl)sulfamoyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This can lead to changes in cellular pathways and physiological responses, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Methylhexyl)sulfamoyl]propanoic acid
- 3-[(2-Propylhexyl)sulfamoyl]propanoic acid
- 3-[(2-Butylhexyl)sulfamoyl]propanoic acid
Uniqueness
3-[(2-Ethylhexyl)sulfamoyl]propanoic acid is unique due to its specific ethylhexyl substituent, which imparts distinct physicochemical properties. This makes it particularly suitable for applications where specific hydrophobicity and steric factors are required. Its ability to undergo a variety of chemical reactions also enhances its versatility in research and industrial applications.
Properties
CAS No. |
61759-07-7 |
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Molecular Formula |
C11H23NO4S |
Molecular Weight |
265.37 g/mol |
IUPAC Name |
3-(2-ethylhexylsulfamoyl)propanoic acid |
InChI |
InChI=1S/C11H23NO4S/c1-3-5-6-10(4-2)9-12-17(15,16)8-7-11(13)14/h10,12H,3-9H2,1-2H3,(H,13,14) |
InChI Key |
XQWJUQUJZISMNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNS(=O)(=O)CCC(=O)O |
Origin of Product |
United States |
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